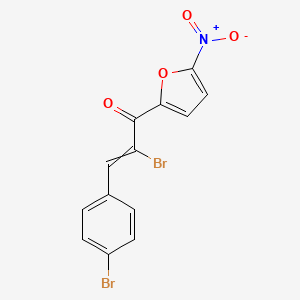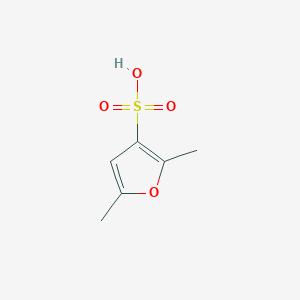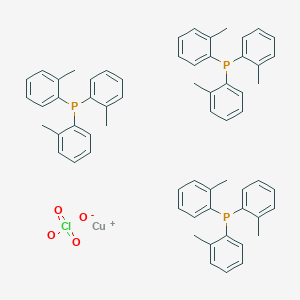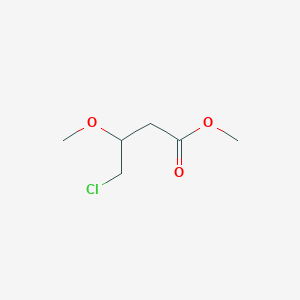![molecular formula C23H23NO2 B14346588 N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide CAS No. 93172-52-2](/img/structure/B14346588.png)
N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide is an organic compound belonging to the class of phenylacetamides. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a diphenylethyl group and an acetamide moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with diphenylethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetamide bond. The reaction mixture is then heated under reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium or platinum on carbon can also enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetamide derivatives.
Reduction: Formation of N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases and conditions.
Mécanisme D'action
The mechanism of action of N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may act as an inhibitor of aralkylamine dehydrogenase, affecting the metabolism of aromatic amines . Additionally, its interaction with cellular membranes and proteins can influence cell signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl and acetamide moieties but lacks the diphenylethyl group.
4-Methoxyacetanilide: Similar structure but with different substituents on the aromatic ring.
Aceto-p-anisidine: Contains the methoxyphenyl group but differs in the acetamide linkage.
Uniqueness
N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide is unique due to the presence of the diphenylethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
93172-52-2 |
|---|---|
Formule moléculaire |
C23H23NO2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-[1-(4-methoxyphenyl)-2,2-diphenylethyl]acetamide |
InChI |
InChI=1S/C23H23NO2/c1-17(25)24-23(20-13-15-21(26-2)16-14-20)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,22-23H,1-2H3,(H,24,25) |
Clé InChI |
IISHLDUVJVXUEA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C1=CC=C(C=C1)OC)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)






![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)


![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

